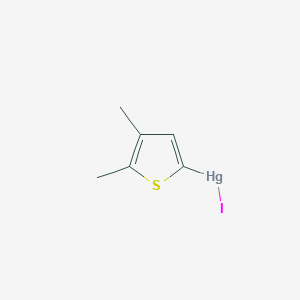
2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione is a heterocyclic compound that contains phosphorus, sulfur, nitrogen, and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with amino alcohols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by tertiary amines to enhance the yield and selectivity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures consistent product quality and higher efficiency compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxathiaphospholane oxides.
Reduction: Reduction reactions can convert it into corresponding phospholane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxathiaphospholanes, phospholane derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential candidate for antioxidant therapies.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
2-Amino-1,3,4-thiadiazole: Shares the sulfur and nitrogen atoms in its ring structure but has distinct chemical properties and uses.
1,3,2lambda~5~-oxathiaphospholane: A related compound with variations in the substituents on the ring, leading to different chemical behaviors.
Uniqueness: 2-Amino-1,3,2lambda~5~-oxathiaphospholane-2-thione stands out due to its unique combination of phosphorus, sulfur, and nitrogen atoms, which confer specific reactivity patterns and potential applications that are not observed in its analogs. Its ability to participate in diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
185437-62-1 |
|---|---|
Molekularformel |
C2H6NOPS2 |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
2-sulfanylidene-1,3,2λ5-oxathiaphospholan-2-amine |
InChI |
InChI=1S/C2H6NOPS2/c3-5(6)4-1-2-7-5/h1-2H2,(H2,3,6) |
InChI-Schlüssel |
CZKKKDXFPABLFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSP(=S)(O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

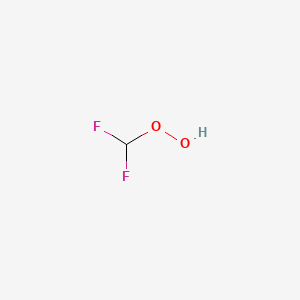
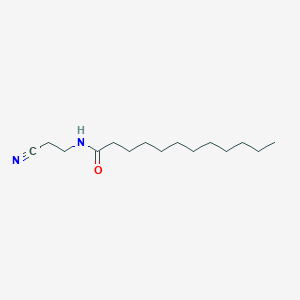
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
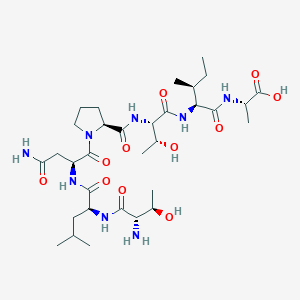

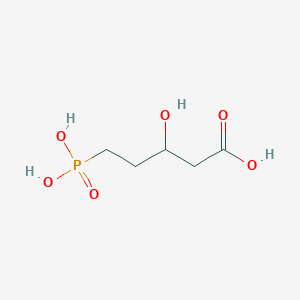

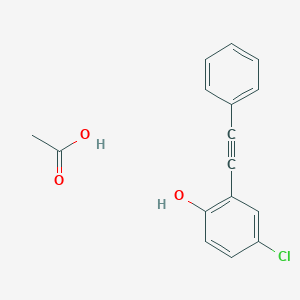
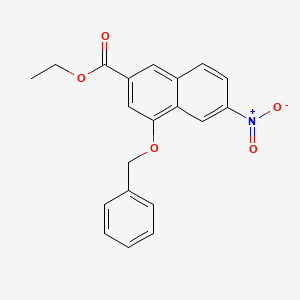
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)
